![molecular formula C8H11NaO3 B2823417 Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2413878-86-9](/img/structure/B2823417.png)
Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate
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Overview
Description
Sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a chemical compound with the CAS Number: 2418642-75-6 . It has a molecular weight of 194.16 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), which are similar to the compound , is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 .Chemical Reactions Analysis
There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Because of their bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 194.16 .Scientific Research Applications
Nucleating Agents in Polymer Crystallization
Sodium bicyclic[2,2,1]heptane dicarboxylate (HPN-68) has been identified as a highly effective nucleating agent for isotactic polypropylene (iPP), enhancing its crystallization behavior. The addition of HPN-68 to iPP significantly shortens the crystallization half-time and increases the crystallization rate, leading to a higher nucleus density compared to virgin iPP. This results in improved material properties suitable for various applications in polymer science (Zhang, Hou, & Guo, 2018).
Inhibitors of Bacterial β-Lactamase
Research on derivatives of Sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates has shown these compounds to be extremely potent inhibitors of bacterial β-lactamase. These findings are crucial for developing new antibacterial agents that can overcome resistance mechanisms by inhibiting key bacterial enzymes (Bennett et al., 1991).
Catalytic Reactions in Organic Synthesis
The use of sodium carboxylates has enabled significant advancements in the catalytic methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This research demonstrates the potential for creating efficient synthetic routes in organic chemistry, facilitating the production of complex molecules (Giri et al., 2007).
Organic Electronics and Photovoltaics
Cyclic carboxylate nucleating agents, including sodium salts like bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt (HPN-68L), have been studied for their ability to optimize the morphology of active layers in organic photovoltaic devices. This research indicates that adding these nucleating agents can significantly improve the electrical properties of organic materials, offering a pathway to enhance the efficiency of solar cells (Liu et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3.Na/c1-7-2-3-8(4-7,5-11-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPGNTXFBSAEPO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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